molecular formula C13H10BrFN4O2S B2832444 4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2320924-27-2

4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No.: B2832444
CAS No.: 2320924-27-2
M. Wt: 385.21
InChI Key: KPEHNXXHUISMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic small molecule featuring a piperazin-2-one core scaffold, a structure frequently investigated in medicinal chemistry for its potential to interact with biologically relevant targets . The molecule's architecture incorporates a 5-fluoropyrimidin-2-yl group, a privileged heterocycle in drug discovery known for its ability to engage in hydrogen bonding and dipole interactions within enzyme active sites. The presence of the 4-bromothiophene moiety adds a distinct electronic and steric profile, which can be pivotal for optimizing potency and selectivity in structure-activity relationship (SAR) studies . This specific molecular framework, combining a brominated thiophene and a fluorinated pyrimidine via a piperazinone linker, is designed for researchers exploring novel inhibitors, particularly in oncology and signal transduction. Compounds with analogous piperazine and piperazinone substructures have demonstrated potent inhibitory activity against kinases such as JAK2 and FLT3, which are critical targets in hematopoietic cancers . Similarly, small molecules containing bromothiophene carbonyl units have been utilized as chemical probes to study fundamental cellular processes like the eukaryotic translation initiation factor 2-alpha (eIF2-α) pathway, which plays a central role in cellular stress responses . Researchers can employ this compound as a key intermediate or a starting point for further derivatization, leveraging the reactive bromo and carbonyl groups for Suzuki cross-coupling or amide bond formation reactions to create a diverse library of analogs . It is supplied to the scientific community as a high-purity material for use in biochemical and cellular assays, high-throughput screening, and hit-to-lead optimization campaigns. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(4-bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN4O2S/c14-8-3-10(22-7-8)12(21)18-1-2-19(11(20)6-18)13-16-4-9(15)5-17-13/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEHNXXHUISMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC(=CS2)Br)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic synthesis. A common synthetic route may include:

  • Formation of the Bromothiophene Intermediate

    • Starting with thiophene, bromination is carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
    • Reaction conditions: Solvent such as dichloromethane (DCM) or acetonitrile, room temperature or slightly elevated temperatures.
  • Coupling with Piperazine

    • The bromothiophene intermediate is then coupled with piperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
    • Reaction conditions: Solvent such as DCM or dimethylformamide (DMF), room temperature.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA; solvents like acetonitrile or DCM; room temperature to mild heating.

    Reduction: NaBH4, LiAlH4; solvents like ethanol or tetrahydrofuran (THF); room temperature to reflux.

    Substitution: Nucleophiles such as amines or thiols; solvents like DMF or DMSO; elevated temperatures.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the carbonyl group, such as alcohols.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoropyrimidine group can enhance binding affinity and specificity, while the piperazine moiety can improve solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazinone Derivatives

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one Bromothiophene carbonyl, 5-fluoropyrimidinyl C14H10BrFN4O2S* 414.21 -Br (thiophene), -F (pyrimidine) Hypothesized cytotoxicity via halogen bonding and antimetabolite activity
1-(5-fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one Furan-2-carbonyl, 5-fluoropyrimidinyl C13H11FN4O3 290.25 Furan (non-halogenated) Unreported activity; likely reduced lipophilicity vs. bromothiophene analog
4-(5-fluoropyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one Methoxypyridinyl, 5-fluoropyrimidinyl C14H14FN5O2 303.29 -OCH3 (pyridine) Structural variation may alter solubility and target affinity
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21) Trifluoromethylphenyl, thiophene Not specified ~350 (estimated) -CF3 (phenyl) Enhanced metabolic stability due to -CF3; potential CNS activity
1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45/RTC6) Chlorotrifluoromethylpyridinyl, thiophene Not specified ~450 (estimated) -Cl, -CF3 (pyridine) Improved kinase inhibition; higher steric bulk may limit bioavailability

*Hypothetical formula based on structural analysis.

Key Research Findings

Substituent Effects on Bioactivity: Bromothiophene vs. Fluoropyrimidinyl Group: The 5-fluoropyrimidinyl moiety is associated with thymidylate synthase inhibition, a mechanism observed in antineoplastic agents like 5-fluorouracil .

Electron-Withdrawing Groups: Compounds with -CF3 (e.g., Compound 21) exhibit higher metabolic stability but reduced aqueous solubility. In contrast, bromine provides a balance between lipophilicity and halogen bonding .

Structural Flexibility: Piperazinones with rigid aromatic systems (e.g., pyridinyl in ) show altered binding kinetics compared to thiophene-based derivatives, suggesting substituent-dependent selectivity .

Biological Activity

4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, with the CAS number 2320924-27-2, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure incorporating a bromothiophene moiety, a fluoropyrimidine component, and a piperazine ring, which may contribute to its diverse biological effects.

PropertyValue
Molecular Formula C₁₃H₁₀BrFN₄O₂S
Molecular Weight 385.21 g/mol
CAS Number 2320924-27-2

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as an anti-cancer agent and as a modulator of various biological pathways.

Anticancer Activity

Recent research has highlighted the compound's role in inhibiting B-cell lymphoma. A study demonstrated that derivatives of piperazine, including this compound, showed significant inhibition of cell proliferation in diffuse large B-cell lymphoma (DLBCL) models both in vitro and in vivo. Specifically, the compound was noted for its ability to block interactions between BCL6 and its corepressors, reactivating target genes critical for tumor growth suppression .

The mechanism by which this compound exerts its effects appears to involve several pathways:

  • Inhibition of Oncogenic Proteins : By targeting proteins like BCL6, it disrupts cancer cell survival pathways.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, enhancing its therapeutic efficacy.
  • Cell Cycle Arrest : There is evidence suggesting that it can halt the progression of the cell cycle in malignant cells, further contributing to its anti-cancer properties.

Case Studies

Several case studies have examined the efficacy of this compound and its derivatives:

  • Study on DLBCL :
    • Objective : Evaluate the effectiveness against DLBCL.
    • Findings : Significant reduction in tumor size and proliferation rates were observed upon treatment with the compound.
    • : Promising candidate for further development as an anti-cancer drug.
  • Antibacterial Properties :
    • While primarily studied for its anticancer effects, some derivatives have shown antibacterial activity against resistant strains of bacteria, suggesting a broader pharmacological profile .

Safety and Toxicology

Safety assessments are critical for any new therapeutic agent. Preliminary studies indicate that while the compound exhibits potent biological activity, it also requires thorough evaluation regarding its toxicity profile. Hemolytic assays have shown low rates of hemolysis at therapeutic concentrations, suggesting a favorable safety margin for potential clinical applications .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Optimization of Structure : Modifications to enhance potency and selectivity against specific cancer types.
  • Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.
  • Expanded Biological Testing : Further studies to elucidate additional mechanisms of action and potential applications beyond oncology.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 5-fluoropyrimidin-2-yl piperazine derivatives. A common approach includes:

Coupling Reactions : Condensation of a bromothiophene carbonyl chloride with a pre-synthesized piperazin-2-one intermediate under inert conditions (e.g., nitrogen atmosphere) .

Purification : Use of column chromatography (silica gel) or recrystallization with solvents like ethanol/dichloromethane to isolate the final product .

Optimization : Control of reaction temperature (60–80°C) and solvent selection (e.g., THF or DMF) to minimize side reactions .

Q. Which spectroscopic methods are used to confirm the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., bromothiophene carbonyl and fluoropyrimidine groups) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in similar piperazinone derivatives .
  • Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .

Q. What are the primary biological targets of this compound?

  • Methodological Answer :

  • Kinase Inhibition : Fluoropyrimidine and piperazine moieties suggest potential interactions with ATP-binding pockets in kinases (e.g., tyrosine kinases) .
  • Antifungal Activity : Structural analogs (e.g., olorofim derivatives) show activity against fungal pathogens by targeting dihydroorotate dehydrogenase (DHODH) .
  • Receptor Modulation : Bromothiophene groups may engage in hydrophobic interactions with G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Use of coupling agents like HATU or EDC/HOBt to enhance amide bond formation efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene reduces side reactions in condensation steps .
  • In Situ Monitoring : Employ thin-layer chromatography (TLC) or LC-MS to track reaction progress and adjust stoichiometry dynamically .

Q. How can contradictions in reported biological activities of this compound be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Structural Analog Testing : Compare activity of derivatives (e.g., replacing bromothiophene with chlorophenyl groups) to identify critical pharmacophores .
  • Computational Docking : Use molecular dynamics simulations to assess binding affinity variations across protein isoforms (e.g., PDB: 2K9T vs. 4ZUD) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the bromothiophene (e.g., replacing Br with CF3_3) or fluoropyrimidine (e.g., 5-F vs. 5-Cl) groups to evaluate potency shifts .
  • Bioisosteric Replacement : Substitute the piperazin-2-one ring with morpholine or thiomorpholine to assess ring flexibility impacts .
  • Metabolic Stability Testing : Use liver microsome assays to correlate structural modifications (e.g., fluorination) with half-life improvements .

Q. What computational approaches are recommended for predicting binding modes of this compound?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., conserved lysine residues) .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers or tautomers .
  • ADMET Prediction : Tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across studies?

  • Methodological Answer :

  • Dose-Response Validation : Re-test IC50_{50} values using standardized MTT or CellTiter-Glo assays across multiple cell passages .
  • Off-Target Profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions that may explain variability .
  • Batch Consistency Checks : Verify compound purity (>95% by HPLC) and stability (e.g., no degradation in DMSO stocks over time) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.